6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene
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Overview
Description
6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene typically involves the condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of a base such as triethylamine . This reaction proceeds through a tandem condensation mechanism, resulting in the formation of the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene undergoes various chemical reactions, including:
Nucleophilic Addition: The nitro group activates the double bond in the chromene ring, making it susceptible to nucleophilic addition reactions.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the formation of spiro compounds.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Enamines, nitromethane, and aniline are common nucleophiles used in these reactions.
Cycloaddition: Azomethine ylides generated from isatins and proline are used in cycloaddition reactions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for bromine substitution reactions.
Major Products Formed
Scientific Research Applications
6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex bioactive molecules and natural product analogs.
Material Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The nitro group enhances the electrophilicity of the compound, facilitating its reaction with nucleophilic sites in proteins and other biomolecules. This interaction can lead to the inhibition of specific pathways, such as the phosphoinositide-3-kinase (PI3K) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene: Similar in structure but with a phenyl group instead of a bromine atom.
2-Trifluoromethyl-3-nitro-2H-chromene: Lacks the bromine substituent but shares the trifluoromethyl and nitro groups.
Uniqueness
6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable building block in organic synthesis and drug development.
Properties
IUPAC Name |
6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO3/c11-6-1-2-8-5(3-6)4-7(15(16)17)9(18-8)10(12,13)14/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVZLGTWMOXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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